(S)-2-Amino-2-methyl-3-(tritylthio)propanoic acid
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Overview
Description
(S)-2-Amino-2-methyl-3-(tritylthio)propanoic acid is a compound of interest in various fields of chemistry and biochemistry It is characterized by the presence of an amino group, a methyl group, and a tritylthio group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-methyl-3-(tritylthio)propanoic acid typically involves the protection of the thiol group with a trityl group, followed by the introduction of the amino and methyl groups. One common method involves the reaction of 2-amino-2-methylpropanoic acid with trityl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-methyl-3-(tritylthio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The trityl group can be removed under reductive conditions to expose the free thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reductive conditions can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Free thiol group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-2-methyl-3-(tritylthio)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-methyl-3-(tritylthio)propanoic acid involves its interaction with specific molecular targets. The tritylthio group can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. Additionally, the amino and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
S-Trityl-3-mercaptopropionic acid: Similar structure but lacks the amino and methyl groups.
S-Trityl-L-cysteine: Contains a similar tritylthio group but with a different backbone structure.
Uniqueness
(S)-2-Amino-2-methyl-3-(tritylthio)propanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tritylthio group provides stability and protection to the thiol group, while the amino and methyl groups enhance its versatility in chemical synthesis and biological interactions.
This comprehensive overview highlights the significance of this compound in various scientific domains
Properties
Molecular Formula |
C23H23NO2S |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(2S)-2-amino-2-methyl-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C23H23NO2S/c1-22(24,21(25)26)17-27-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17,24H2,1H3,(H,25,26)/t22-/m1/s1 |
InChI Key |
RBYOBJVKEXOCNP-JOCHJYFZSA-N |
Isomeric SMILES |
C[C@@](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)N |
Canonical SMILES |
CC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)N |
Origin of Product |
United States |
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